Barbourgenin
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Overview
Description
Barbourgenin is a naturally occurring compound that has been found to have a range of potential therapeutic applications.
Scientific Research Applications
Scientific Research Methodologies Applicable to Barbourgenin:
Workflow Automation in Research:
- Modern scientific research, including studies on compounds like Barbourgenin, often involves digital tools for data analysis, search, and simulation. Tools like the Taverna Workbench facilitate the automation of routine activities in research, allowing for efficient data handling and analysis (D. D. Roure & C. Goble, 2009).
Collaboration in Scientific Research:
- Collaboration plays a crucial role in scientific discovery and research. Studies have highlighted the importance of collaborative efforts, especially in data-intensive and exploratory science, which can be pertinent to research on Barbourgenin (D. Beaver & R. Rosen, 1978).
DNA Barcoding in Biodiversity Research:
- DNA barcoding is a technique that could potentially be used in the study of Barbourgenin, especially if its source or related species are being researched. It allows for quick species identification and has applications in taxonomy and biodiversity monitoring (Christine Marizzi et al., 2018).
Role of Technology in Enhancing Research:
- The integration of technology in scientific research is significant. Tools and methods like Internet-based experiments and advanced data analysis technologies have transformed the way research is conducted, which could be instrumental in studies involving Barbourgenin (S. Bryant, J. Hunton, & D. Stone, 2004).
Next-Generation Sequencing Technologies:
- Advances in next-generation sequencing technologies could be relevant in the genetic analysis of the source of Barbourgenin, providing insights into the genetic makeup and potential applications of the compound (S. Shokralla et al., 2012).
properties
CAS RN |
105815-87-0 |
---|---|
Product Name |
Barbourgenin |
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O4/c1-16-24-23(31-27(16)11-6-17(14-28)15-30-27)13-22-20-5-4-18-12-19(29)7-9-25(18,2)21(20)8-10-26(22,24)3/h16-24,28-29H,4-15H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
VMVODFKYINXZDT-PUHUBZITSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16CCC(CO6)CO |
synonyms |
arbourgenin spirostane-3,27-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.